3-Methoxymethoxy-4-methylphenylboronic acid
Overview
Description
3-Methoxymethoxy-4-methylphenylboronic acid is a chemical compound with the empirical formula C8H11BO3 . It is used in diverse scientific research and has vast applications in organic synthesis, drug discovery, and catalysis.
Molecular Structure Analysis
The molecular structure of this compound contains a total of 27 bonds. There are 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, 1 aliphatic ether, and 1 aromatic ether .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 196.01 . The InChI key for this compound is ZUMYKVLDXXANGN-UHFFFAOYSA-N .Scientific Research Applications
Supramolecular Assemblies
3-Methoxymethoxy-4-methylphenylboronic acid, and related compounds, play a significant role in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding between the boronic acid group and heteroatoms, showcasing the versatility of boronic acids in constructing complex molecular architectures. The formation of cyclic hydrogen bonding dimers in crystal structures highlights the potential of these compounds in molecular engineering and crystal design (Pedireddi & Seethalekshmi, 2004).
Photodimerization
The compound has also been employed in stereocontrolled photodimerization processes. By using congested templates derived from this compound, researchers have achieved high yields and selective formation of complex cyclobutane derivatives. This illustrates the compound's utility in synthesizing stereochemically complex structures through light-induced reactions, with potential applications in materials science and organic synthesis (Ghosn & Wolf, 2010).
Cascade Synthesis
In the realm of organic chemistry, this compound derivatives have been utilized in cascade synthesis processes to produce polyoxygenated compounds. These methods enable the efficient synthesis of structurally complex molecules, demonstrating the compound's role in facilitating intricate chemical transformations with applications in drug discovery and development (Naumov et al., 2007).
Polymer Solar Cells
In the development of polymer solar cells, derivatives of this compound have been investigated as electron acceptors. These studies aim to enhance the efficiency of solar cells by manipulating the molecular structure of the acceptor materials. The research contributes to the advancement of renewable energy technologies by improving the performance of solar cells (Jin et al., 2016).
Bioactive Compounds
Furthermore, compounds structurally related to this compound have been isolated from marine-derived fungi, exhibiting significant bioactivities. These findings underscore the potential of boronic acid derivatives in discovering new bioactive molecules with applications in pharmaceuticals and biotechnology (Xu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
[3-(methoxymethoxy)-4-methylphenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-3-4-8(10(11)12)5-9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMYKVLDXXANGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCOC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231695 | |
Record name | B-[3-(Methoxymethoxy)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-25-8 | |
Record name | B-[3-(Methoxymethoxy)-4-methylphenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[3-(Methoxymethoxy)-4-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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